molecular formula C9H5ClN2O2 B13913673 2-Chloro-1,5-naphthyridine-3-carboxylic acid

2-Chloro-1,5-naphthyridine-3-carboxylic acid

Cat. No.: B13913673
M. Wt: 208.60 g/mol
InChI Key: SFZHLIGLICZVEO-UHFFFAOYSA-N
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Description

2-Chloro-1,5-naphthyridine-3-carboxylic acid is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by the presence of a chlorine atom at the second position and a carboxylic acid group at the third position of the 1,5-naphthyridine ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1,5-naphthyridine-3-carboxylic acid typically involves the reaction of 2-chloro-3,5-diaminopyridine with hexafluoroacetylacetone in the presence of a catalyst such as montmorillonite K10. This reaction yields the corresponding 1,5-naphthyridine derivative as a yellowish solid .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to achieve industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1,5-naphthyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, thiols

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Palladium, nickel

Major Products Formed

    N-Substituted Naphthyridines: Formed by nucleophilic substitution

    Naphthyridine N-Oxides: Formed by oxidation

    Dihydro Naphthyridines: Formed by reduction

    Cross-Coupled Products: Formed by cross-coupling reactions

Scientific Research Applications

2-Chloro-1,5-naphthyridine-3-carboxylic acid has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-chloro-1,5-naphthyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, the compound may interact with cellular receptors to modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Similar Compounds

  • 1,5-Naphthyridine-3-carboxylic acid
  • 2-Methyl-1,5-naphthyridine-3-carboxylic acid
  • 2-Bromo-1,5-naphthyridine-3-carboxylic acid

Uniqueness

2-Chloro-1,5-naphthyridine-3-carboxylic acid is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and biological activity compared to other naphthyridine derivatives. The chlorine atom enhances the compound’s ability to participate in substitution reactions and may contribute to its potency as a bioactive molecule .

Properties

Molecular Formula

C9H5ClN2O2

Molecular Weight

208.60 g/mol

IUPAC Name

2-chloro-1,5-naphthyridine-3-carboxylic acid

InChI

InChI=1S/C9H5ClN2O2/c10-8-5(9(13)14)4-7-6(12-8)2-1-3-11-7/h1-4H,(H,13,14)

InChI Key

SFZHLIGLICZVEO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C(=N2)Cl)C(=O)O)N=C1

Origin of Product

United States

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